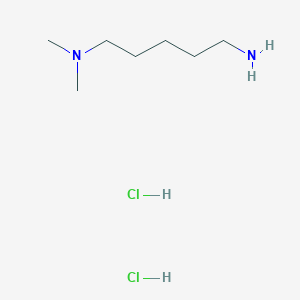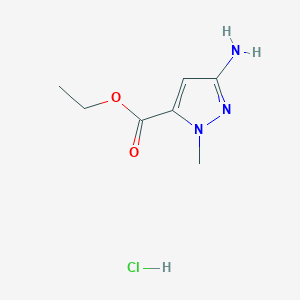![molecular formula C5H10O2 B6238726 rac-[(1R,2S)-2-(hydroxymethyl)cyclopropyl]methanol, cis CAS No. 192056-11-4](/img/new.no-structure.jpg)
rac-[(1R,2S)-2-(hydroxymethyl)cyclopropyl]methanol, cis
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-[(1R,2S)-2-(hydroxymethyl)cyclopropyl]methanol, cis: is a chiral cyclopropyl alcohol derivative. This compound is notable for its unique structural features, including a cyclopropane ring and two hydroxyl groups. The “rac-” prefix indicates that the compound is a racemic mixture, containing equal amounts of both enantiomers. The specific stereochemistry is denoted by (1R,2S), indicating the configuration of the substituents around the cyclopropane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-[(1R,2S)-2-(hydroxymethyl)cyclopropyl]methanol, cis typically involves the following steps:
Cyclopropanation: The initial step often involves the formation of the cyclopropane ring. This can be achieved through the reaction of an alkene with a diazo compound in the presence of a catalyst such as rhodium or copper.
Resolution of Enantiomers: Since the compound is racemic, it may be necessary to separate the enantiomers using chiral chromatography or other resolution techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized versions of the above synthetic routes. Large-scale production would focus on maximizing yield and purity while minimizing costs and environmental impact. Catalysts and reaction conditions would be carefully selected to ensure efficient and scalable processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl groups in rac-[(1R,2S)-2-(hydroxymethyl)cyclopropyl]methanol, cis can undergo oxidation to form aldehydes or carboxylic acids. Common oxidizing agents include chromium trioxide (CrO₃) and potassium permanganate (KMnO₄).
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used. For example, lithium aluminum hydride (LiAlH₄) can reduce the hydroxyl groups to alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include thionyl chloride (SOCl₂) for converting hydroxyl groups to chlorides.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO₃), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃)
Major Products Formed
Oxidation: Aldehydes, carboxylic acids
Reduction: Alkanes
Substitution: Alkyl halides
Scientific Research Applications
Chemistry
In chemistry, rac-[(1R,2S)-2-(hydroxymethyl)cyclopropyl]methanol, cis is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound can be used to study the effects of cyclopropyl groups on biological activity. Its interactions with enzymes and receptors can provide insights into the mechanisms of action of cyclopropyl-containing drugs.
Medicine
In medicine, this compound may be investigated for its potential therapeutic properties. Its structural features could make it a candidate for drug development, particularly in the areas of antiviral and anticancer research.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including polymer synthesis and surface modification.
Mechanism of Action
The mechanism of action of rac-[(1R,2S)-2-(hydroxymethyl)cyclopropyl]methanol, cis involves its interaction with molecular targets such as enzymes and receptors. The cyclopropane ring can influence the binding affinity and specificity of the compound, while the hydroxyl groups can participate in hydrogen bonding and other interactions. These features can modulate the biological activity of the compound, making it a versatile tool in research and development.
Comparison with Similar Compounds
Similar Compounds
- rac-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]methanol, trans
- (1S,2S)-2-(hydroxymethyl)cyclopropyl]methanol
- (1S,2R)-2-(hydroxymethyl)cyclopropyl]methanol
Uniqueness
rac-[(1R,2S)-2-(hydroxymethyl)cyclopropyl]methanol, cis is unique due to its specific stereochemistry, which can significantly influence its chemical and biological properties. Compared to its trans isomer, the cis configuration may exhibit different reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for studying stereochemical effects in various applications.
Properties
CAS No. |
192056-11-4 |
|---|---|
Molecular Formula |
C5H10O2 |
Molecular Weight |
102.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




